N-butyl-4-(2-((2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thio)-1H-imidazol-1-yl)benzamide
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Description
N-butyl-4-(2-((2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thio)-1H-imidazol-1-yl)benzamide is a useful research compound. Its molecular formula is C25H30N4O5S and its molecular weight is 498.6. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Electrophysiological Activity
The synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, including those with a structure similar to the one , have been explored. These compounds, including N-[2-(Diethylamino)ethyl]-4-(1H-imidazol-1-yl)benzamide, have shown promise as potent selective class III agents, demonstrating significant potential in the treatment of reentrant arrhythmias, with efficacy comparable to existing clinical trial drugs (Morgan et al., 1990).
Anticancer Potential
Research into the anticancer evaluation of benzamide derivatives has highlighted the significant therapeutic potential of these compounds. Substituted benzamides have been synthesized and tested against various cancer cell lines, including breast, lung, colon, and ovarian cancer cells. These studies have found that certain derivatives exhibit moderate to excellent anticancer activity, sometimes surpassing that of established drugs like etoposide (Ravinaik et al., 2021).
Antiulcer Applications
The exploration of imidazo[1,2-a]pyridines substituted at the 3-position for their potential antiulcer properties has been a focus of research. Although not directly related to benzamides, this study provides an example of how modifications to molecular structures can influence biological activity, particularly in terms of cytoprotective properties against ulcer-causing agents (Starrett et al., 1989).
Anti-inflammatory Activity
The synthesis and evaluation of indolyl azetidinones, including benzamide derivatives, for their anti-inflammatory activity have been reported. These compounds have been compared with non-steroidal anti-inflammatory drugs (NSAIDs) for their efficacy and potential ulcerogenic effects, highlighting the importance of finding safer alternatives for inflammation treatment (Kalsi et al., 1990).
Antimicrobial and Antioxidant Properties
Research into thiosemicarbazide derivatives as precursors for synthesizing heterocyclic compounds has revealed their antimicrobial activity. This highlights another avenue of potential application for related benzamide compounds, focusing on their role in developing new antimicrobial and antioxidant agents (Elmagd et al., 2017).
properties
IUPAC Name |
N-butyl-4-[2-[2-oxo-2-(3,4,5-trimethoxyanilino)ethyl]sulfanylimidazol-1-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O5S/c1-5-6-11-26-24(31)17-7-9-19(10-8-17)29-13-12-27-25(29)35-16-22(30)28-18-14-20(32-2)23(34-4)21(15-18)33-3/h7-10,12-15H,5-6,11,16H2,1-4H3,(H,26,31)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUYEVJFQKYJEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-4-(2-((2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thio)-1H-imidazol-1-yl)benzamide |
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